5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine
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Overview
Description
5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine typically involves the reaction of 2-(pyridin-3-yl)ethanamine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as magnesium oxide nanoparticles to enhance the yield and selectivity of the product . The reaction conditions usually involve heating the reactants in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and high yield. The use of automated reactors and real-time monitoring systems can optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines and modulate the activity of signaling pathways like NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-3-yl)-1H-benzo[d]imidazole: Known for its antimicrobial activity.
3-bromoimidazo[1,2-a]pyridine: Used in the synthesis of pharmaceutical compounds.
2-(pyridin-2-yl)pyrimidine: Exhibits antifibrotic activity.
Uniqueness
5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine is unique due to its dual presence of pyrazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c11-10-6-9(13-14-10)4-3-8-2-1-5-12-7-8/h1-2,5-7H,3-4H2,(H3,11,13,14) |
InChI Key |
FTZSGJUNSPDJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCC2=CC(=NN2)N |
Origin of Product |
United States |
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